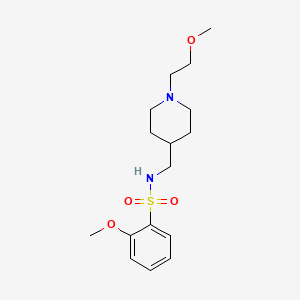

2-甲氧基-N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a compound that is structurally related to fentanyl . Fentanyl is a 4-anilidopiperidine and a controlled substance widely used in medicine for anesthesia and pain management .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compound 29 was synthesized by reacting 26 17) with 13a under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .

科学研究应用

- Targeted Therapy : Researchers explore this compound’s potential as a drug candidate. Its structural resemblance to fentanyl, a potent analgesic, suggests it could be relevant for pain management or anesthesia .

- Anaplastic Lymphoma Kinase (ALK) Inhibition : Derivatives of this compound have been investigated as ALK inhibitors for treating non-small cell lung cancer (NSCLC) .

- Protodeboronation Reactions : The compound’s boronic ester derivatives have been used in catalytic protodeboronation reactions. These reactions are valuable in synthetic chemistry for creating complex molecules .

- Suzuki–Miyaura Coupling : Researchers have explored its use in Suzuki–Miyaura coupling reactions, which enable the formation of carbon-carbon bonds. This is crucial for constructing organic frameworks .

- Risk Assessment : The compound has undergone risk assessments due to its presence as a new psychoactive substance. These assessments evaluate health and social risks, international trafficking, and organized crime involvement .

- FB Inhibitors : High-throughput screening led to the discovery of LNP023, a derivative of this compound. LNP023 is currently being evaluated clinically for various indications related to the alternative pathway (AP) in the immune system .

- Hydromethylation of Protected Compounds : The hydromethylation sequence, using methoxy-protected compounds, has been explored. This process has implications in materials science and organic synthesis .

- Selective ALK Inhibition : The compound’s derivatives, such as ASP3026, exhibit potent and selective inhibition of ALK. This is relevant for understanding ALK-related diseases and developing therapeutic interventions .

Medicinal Chemistry and Drug Development

Organic Synthesis

Pharmacology and Toxicology

Biological Research

Materials Science

Chemical Biology

属性

IUPAC Name |

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-21-12-11-18-9-7-14(8-10-18)13-17-23(19,20)16-6-4-3-5-15(16)22-2/h3-6,14,17H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQSLJGJVAQGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)